2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole
Overview
Description
The compound “2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole” is a thiazole derivative . Thiazole is a heterocyclic compound that has been an important moiety in the world of chemistry for many decades . It has been found in many biologically active compounds and drugs .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . A series of imidazo[2, 1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities .Scientific Research Applications
Central Hypotensive Activity : Van Zwieten (1975) found that 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]-thiazole fumarate, referred to as compound 44-549, showed significant hypotensive effects when injected into the left vertebral artery of chloralose-anesthetized cats. The compound's activity could be blocked by yohimbine, suggesting the involvement of central alpha-adrenoreceptors (Van Zwieten, 1975).
Synthesis of Novel Triheterocyclic Frameworks : Li et al. (2013) synthesized a series of (9Z)-9-arylmethylidene-3-(2,6-dichlorophenyl)-5,6-dihydro[1,3]thiazolo[2′,3′:2,3]imidazo[1,2-d][1,2,4]oxadiazol-8(9H)-one derivatives using 1,3-dipolar cycloaddition reactions. This work demonstrates the compound's versatility in creating novel heterocyclic frameworks with potential applications in various fields of chemistry and pharmacology (Li et al., 2013).
Degradation Kinetics in Aqueous Media : Maulding and Zoglio (1977) studied the solvolytic degradation of a medicinally active agent structurally related to 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole. Their findings provide insights into the stability and degradation pathways of compounds within this chemical class in aqueous solutions, which is important for pharmaceutical applications (Maulding & Zoglio, 1977).
Anti-Inflammatory Activity : Lantos et al. (1984) researched isomeric dihydroimidazo[2,1-b]thiazoles for anti-inflammatory activity. Their study indicated significant anti-inflammatory properties in certain structural variants of the compound, highlighting its potential use in medicinal chemistry (Lantos et al., 1984).
Herbicidal Applications : Andreani et al. (1996) synthesized a series of imidazo[2,1-b]thiazoles with various substituents and evaluated their herbicidal properties. This study showcases the potential agricultural applications of derivatives of 2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole (Andreani et al., 1996).
properties
IUPAC Name |
2-(2,6-dichlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c12-7-2-1-3-8(13)10(7)9-6-15-5-4-14-11(15)16-9/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILQOBXEGCOMBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(SC2=N1)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205592 | |
Record name | Compound 44-549 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole | |
CAS RN |
56987-45-2 | |
Record name | Compound 44-549 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056987452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Compound 44-549 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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